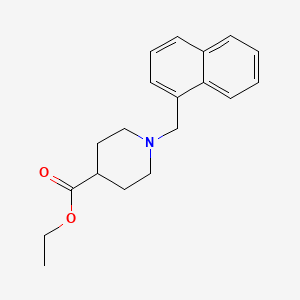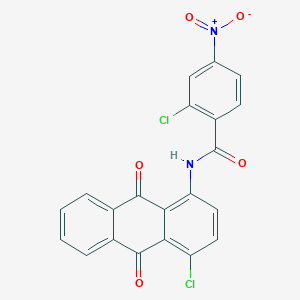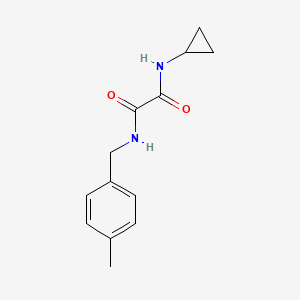
N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide, also known as CPME, is a chemical compound that has been extensively studied for its potential use in the field of medicine. CPME belongs to the class of compounds known as amides and has been found to exhibit several interesting properties that make it a promising candidate for medical research. In
作用机制
The mechanism of action of N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide is not fully understood. However, it is believed that N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide exerts its anti-cancer and anti-inflammatory effects by targeting several key signaling pathways in cells. N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide has been found to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including matrix metalloproteinases and histone deacetylases. N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide has also been found to modulate the activity of several transcription factors, such as NF-kB and AP-1, which are involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide has been found to exhibit several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide has been found to exhibit antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases. N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide has also been found to modulate the activity of several neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
实验室实验的优点和局限性
One of the major advantages of N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide is its potent anti-cancer and anti-inflammatory activity. N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide has been found to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, one of the major limitations of N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide is its complex synthesis method and the need for careful control of reaction conditions and purification steps. This can make it difficult to obtain a high yield and purity of the final product.
未来方向
There are several future directions for the study of N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide. One of the most promising areas of research is the development of new cancer therapies based on the anti-cancer activity of N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide. Researchers are also exploring the potential use of N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide in the treatment of other diseases, such as inflammatory diseases and oxidative stress-related diseases. In addition, researchers are investigating the mechanism of action of N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide and its effects on key signaling pathways in cells. This research will help to further our understanding of the potential applications of N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide in medicine.
合成方法
The synthesis of N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide is a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of cyclopropylamine with 4-methylbenzaldehyde to form N-cyclopropyl-4-methylbenzylamine. This intermediate is then reacted with ethanediamine to form N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide. The synthesis of N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
科学研究应用
N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide has been extensively studied for its potential use in the field of medicine. One of the most promising applications of N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide is in the treatment of cancer. N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines. It has been shown to induce apoptosis, inhibit cell proliferation, and disrupt cancer cell migration and invasion. N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
属性
IUPAC Name |
N'-cyclopropyl-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-2-4-10(5-3-9)8-14-12(16)13(17)15-11-6-7-11/h2-5,11H,6-8H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHROGJAGCCXEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-bromophenyl)-3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5119279.png)
![N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5119285.png)
![N-(3'-fluoro-3-biphenylyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide](/img/structure/B5119291.png)
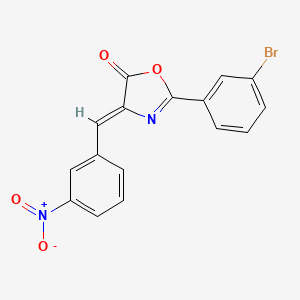

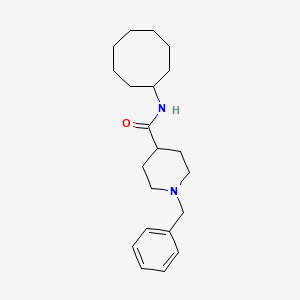
![2-ethyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5119318.png)
![3-chloro-7-(4-morpholinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5119320.png)
![1-{1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5119326.png)
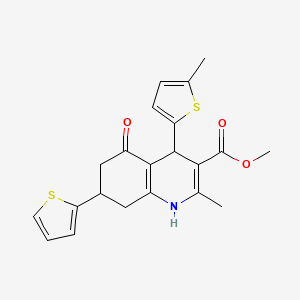
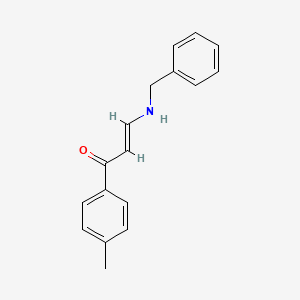
![4'-[3-(dibenzylamino)-2-hydroxypropoxy]-4-biphenylcarbonitrile](/img/structure/B5119342.png)
